1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
CAS No.: 1234893-87-8
VCID: VC6411174
Molecular Formula: C21H29N3O2S
Molecular Weight: 387.54
* For research use only. Not for human or veterinary use.

Description |
1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of ureas, which are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects. Biological ActivitiesResearch into the biological activities of 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is ongoing, with potential applications in pharmacology and medicine. The compound's structure suggests it might interact with various biological targets, influencing processes such as pain perception or inflammation. Potential Therapeutic Applications
Future DirectionsFuture studies should focus on:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1234893-87-8 | ||||||||
Product Name | 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea | ||||||||
Molecular Formula | C21H29N3O2S | ||||||||
Molecular Weight | 387.54 | ||||||||
IUPAC Name | 1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea | ||||||||
Standard InChI | InChI=1S/C21H29N3O2S/c1-26-20-4-2-17(3-5-20)6-10-22-21(25)23-14-18-7-11-24(12-8-18)15-19-9-13-27-16-19/h2-5,9,13,16,18H,6-8,10-12,14-15H2,1H3,(H2,22,23,25) | ||||||||
Standard InChIKey | XSSDELZFDAWMCF-UHFFFAOYSA-N | ||||||||
SMILES | COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)CC3=CSC=C3 | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 49675450 | ||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume